molecular formula C18H19ClN4O5 B1372718 2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid CAS No. 1000018-20-1

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid

Cat. No.: B1372718
CAS No.: 1000018-20-1
M. Wt: 406.8 g/mol
InChI Key: QELQPUOINUEWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid is a high-purity chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound is a pyridazin-3(2H)-one derivative, a class known for its pharmacological properties. Specifically, related pyridazinone derivatives have been identified as potent Phosphodiesterase 4 (PDE4) inhibitors . PDE4 is a key target for the development of therapeutic agents for inflammatory diseases, making this compound a valuable scaffold for research into potential treatments for conditions such as chronic obstructive pulmonary disease (COPD), asthma, atopic dermatitis, psoriasis, and rheumatoid arthritis . The structure incorporates a piperazine ring protected by a benzyloxycarbonyl (Cbz) group, which is a common strategy in drug synthesis to modulate the molecule's properties and reactivity. The compound has a recorded melting point of 129-132 °C . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-[5-chloro-6-oxo-4-(4-phenylmethoxycarbonylpiperazin-1-yl)pyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O5/c19-16-14(10-20-23(17(16)26)11-15(24)25)21-6-8-22(9-7-21)18(27)28-12-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELQPUOINUEWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)CC(=O)O)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123932
Record name 5-Chloro-6-oxo-4-[4-[(phenylmethoxy)carbonyl]-1-piperazinyl]-1(6H)-pyridazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-20-1
Record name 5-Chloro-6-oxo-4-[4-[(phenylmethoxy)carbonyl]-1-piperazinyl]-1(6H)-pyridazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-oxo-4-[4-[(phenylmethoxy)carbonyl]-1-piperazinyl]-1(6H)-pyridazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Pyridazinone Moiety: The pyridazinone ring is formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a chlorinated ketone.

    Coupling of the Piperazine and Pyridazinone Rings: The piperazine and pyridazinone rings are coupled through a nucleophilic substitution reaction, typically using a strong base like sodium hydride.

    Introduction of the Acetic Acid Group: The acetic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated pyridazinone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analog in the provided evidence is 2-Amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone (CAS: 937604-00-7), a pyrido-pyrimidine derivative. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog Compound
Molecular Formula C₁₈H₁₉ClN₄O₅ C₁₄H₁₄N₄O
Molecular Weight 406.83 g/mol 254.29 g/mol
Core Structure Pyridazine with chloro and oxo substituents Pyrido-pyrimidine with amino and phenylketone groups
Key Functional Groups - Benzyloxycarbonyl-piperazino
- Acetic acid
- Amino group
- Phenyl methanone
Potential Reactivity Acidic (acetic acid), nucleophilic (piperazine), and electrophilic (chloro) sites Basic (amino group) and aromatic ketone (phenyl methanone)
CAS Number 1000018-20-1 937604-00-7

Key Observations:

Structural Complexity: The target compound exhibits greater complexity due to the Cbz-piperazino group and acetic acid side chain, which may enhance solubility or enable conjugation in drug design compared to the simpler pyrido-pyrimidine analog .

Electrophilic vs. Conversely, the analog’s amino group offers sites for derivatization or hydrogen bonding .

Molecular Weight : The higher molecular weight of the target compound (406.83 vs. 254.29) may impact pharmacokinetic properties such as membrane permeability or metabolic stability.

Limitations of Current Evidence:

  • No comparative biological data (e.g., IC₅₀, binding affinities) are provided to assess functional differences.
  • Further experimental validation is required .

Biological Activity

The compound 2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid (CAS Number: 1000018-20-1) is a synthetic organic molecule characterized by its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉ClN₄O₅
  • Molecular Weight : 406.83 g/mol
  • Melting Point : 129–132 °C
  • Storage Conditions : Ambient temperature

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies, particularly its anticancer effects. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) has conducted extensive screenings to assess the compound's efficacy against various cancer cell lines.

Anticancer Activity

In a study involving a panel of approximately 60 different cancer cell lines, the compound exhibited variable levels of growth inhibition. The results indicated that while it demonstrated some anticancer activity, it was relatively weak compared to other compounds tested.

Cell Line Growth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74
Mean Growth104.68

The average growth value across the tested lines was approximately 104.68%, suggesting limited efficacy in inhibiting tumor growth at a concentration of 10 µM .

The compound's mechanism of action involves interference with cellular pathways critical for cancer cell proliferation and survival. Although specific pathways have not been fully elucidated, preliminary studies suggest interactions with:

  • DNA Damage Response : Potentially impacting DNA repair mechanisms.
  • Apoptosis Induction : Encouraging programmed cell death in malignant cells.

Further research is necessary to clarify these mechanisms and identify specific molecular targets.

Case Studies and Research Findings

  • In Vitro Screening :
    • A comprehensive assessment of the compound's activity against various cancer types revealed that it had a notably low impact on leukemia cell lines and central nervous system cancers .
    • The screening protocol utilized involved administering the compound at a concentration of 10 µM, which is standard for initial anticancer evaluations.
  • Structural Analysis :
    • The molecular structure was confirmed through techniques such as NMR and LC-MS, which validated the compound's identity and purity .
  • Comparative Studies :
    • In comparison to other benzyloxycarbonyl derivatives, this compound showed inferior anticancer properties, indicating a need for structural modifications to enhance efficacy .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid, and what reaction conditions require optimization?

Methodological Answer:

  • Key Steps :
    • Piperazine Functionalization : Introduce the benzyloxycarbonyl (Cbz) protecting group to the piperazine moiety using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
    • Pyridazine Core Assembly : Condense 5-chloro-6-oxo-1,6-dihydropyridazine with the Cbz-protected piperazine via nucleophilic substitution at the 4-position. Optimize temperature (70–90°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield .
    • Acetic Acid Sidechain Incorporation : Use ethyl bromoacetate for alkylation, followed by saponification (NaOH/ethanol) to yield the free acetic acid derivative .
  • Critical Optimization : Monitor reaction progress via HPLC (C18 column, ammonium acetate buffer pH 6.5 ) to avoid over-alkylation or deprotection side reactions.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : Use 1^1H/13^13C NMR to verify substitution patterns (e.g., pyridazine C-5 chloro, piperazine Cbz group). Compare with reported shifts for related pyridazinyl acetic acids .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., oxo group at C-6) using single-crystal data .
  • Secondary Validation :
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C19_{19}H21_{21}ClN4_4O5_5 requires m/z 444.11) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Hypothesis-Driven Approach :
    • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver S9 fractions) to identify rapid degradation pathways not captured in vitro .
    • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to evaluate free compound availability in vivo .
    • Pharmacokinetic Profiling : Conduct time-course studies in animal models to correlate exposure levels with efficacy .
  • Case Study : Analogous thiazolidinone derivatives showed improved in vivo activity after structural modifications to reduce first-pass metabolism .

Q. What experimental design considerations are critical for evaluating the environmental persistence of this compound?

Methodological Answer:

  • Framework (Adapted from INCHEMBIOL Project ) :
    • Abiotic Stability : Test hydrolysis (pH 4–9 buffers) and photodegradation (UV light, 254 nm) to estimate half-life in water/soil.
    • Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation rates.
    • Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna LC50_{50}) and chronic effects on soil microbiota.
  • Data Interpretation : Apply fugacity models to predict compartmental distribution (air, water, sediment) based on logP and pKa_a .

Q. How do modifications to the benzyloxycarbonyl (Cbz) group affect the compound’s pharmacokinetic properties?

Methodological Answer:

  • Structure-Property Relationship (SPR) Study :
    • Modifications Tested :
SubstituentlogP ChangeMetabolic Stability (t1/2_{1/2})
Cbz (default)2.11.8 h
tert-Butoxycarbonyl (Boc)1.73.5 h
Acetyl0.90.5 h
Data derived from piperazine analogs
  • Key Findings :
  • Boc Group : Enhances metabolic stability but reduces blood-brain barrier penetration due to increased polarity.
  • Acetyl Group : Rapid hydrolysis in plasma limits utility.
    • Method : Use molecular dynamics simulations to predict substituent effects on membrane permeability .

Q. What strategies can mitigate oxidative degradation of the pyridazine core during long-term storage?

Methodological Answer:

  • Stabilization Protocols :
    • Lyophilization : Store as a lyophilized powder under argon to minimize hydrolysis/oxidation .
    • Excipient Screening : Add antioxidants (e.g., ascorbic acid at 0.1% w/v) or chelating agents (EDTA) in aqueous formulations .
    • Forced Degradation Studies : Expose to H2_2O2_2 (3% v/v) or heat (40°C) to identify degradation hotspots (e.g., C-6 oxo group) via LC-MS .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Root-Cause Analysis :
    • Assay Variability : Compare protocols (e.g., cell line viability assays: MTT vs. ATP luminescence) .
    • Structural Nuances : Differentiate between analogs using 2D NMR (e.g., NOESY for spatial arrangement of Cbz and pyridazine groups) .
    • Statistical Validation : Apply meta-analysis tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .
  • Example : Pyrazole-thiazolidinone hybrids showed anti-inflammatory activity only when the fluorobenzyl group occupied specific spatial positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.